

Spectroscopic Characterization of Z-3-Amino-propenal: A Technical Guide

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Compound of Interest

Compound Name: **Z-3-Amino-propenal**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Z-3-Amino-propenal** (CAS: 25186-34-9), a reactive organic compound with potential applications in chemical synthesis and biological systems.^[1] This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.

Overview of Z-3-Amino-propenal

Z-3-Amino-propenal, with the chemical formula C_3H_5NO , is an unsaturated amino aldehyde. ^[1] Its structure, featuring a conjugated system with an amino group and an aldehyde, makes it a versatile synthon in organic chemistry. The Z-configuration indicates that the amino and aldehyde groups are on the same side of the carbon-carbon double bond.

Molecular Structure:

Spectroscopic Data

Precise spectroscopic data for **Z-3-Amino-propenal** is not widely available in public databases. The following tables summarize the available and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|---------------------|-------------|---------------------------------------|
| ~9.5 | Doublet | 1H | Aldehyde proton (-CHO) |
| ~7.0 | Doublet of triplets | 1H | Vinylic proton (=CH-CHO) |
| ~5.5 | Doublet | 1H | Vinylic proton (H ₂ N-CH=) |
| ~4.5 | Broad singlet | 2H | Amino protons (-NH ₂) |

Note: Predicted data is based on computational models and may differ from experimental values.

¹³C NMR Data

A known ¹³C NMR spectrum for the related compound, (E)-3-Aminoacrylaldehyde, was reported by C. Skoetsch and E. Breitmaier in *Chemische Berichte* in 1977.[\[2\]](#) While specific data for the Z-isomer from this source is not readily available, the predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------------|
| ~195 | Carbonyl carbon (C=O) |
| ~150 | Vinylic carbon (=CH-NH ₂) |
| ~100 | Vinylic carbon (=CH-CHO) |

Note: Predicted data is based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------------|
| 3300-3500 | Medium, Broad | N-H stretch (Amine) |
| 3000-3100 | Medium | C-H stretch (Vinylic) |
| 2720-2820 | Medium | C-H stretch (Aldehyde) |
| ~1680 | Strong | C=O stretch (Aldehyde, conjugated) |
| ~1640 | Strong | C=C stretch (Vinylic) |
| ~1560 | Medium | N-H bend (Amine) |

Note: This data is based on typical IR absorption ranges for the functional groups present in **Z-3-Amino-propenal**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|-----------------------------------------------------------------------|
| 71 | Moderate | [M] ⁺ (Molecular Ion) |
| 70 | High | [M-H] ⁺ |
| 54 | Moderate | [M-NH ₃] ⁺ |
| 43 | High | [M-CO] ⁺ or [C ₂ H ₃ N] ⁺ |
| 28 | High | [CO] ⁺ |

Note: The fragmentation pattern is predicted based on the structure of **Z-3-Amino-propenal** and general fragmentation rules for amines and aldehydes.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the **Z-3-Amino-propenal** sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.^[7]

Instrumentation and Data Acquisition:

- Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- For ^1H NMR, a standard pulse program is typically used.^[8]
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
- Process the acquired free induction decay (FID) signal using Fourier transformation to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.^[9]

Instrumentation and Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10][11]
- Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first.
- Place the sample in the spectrometer and acquire the sample spectrum.
- The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization:

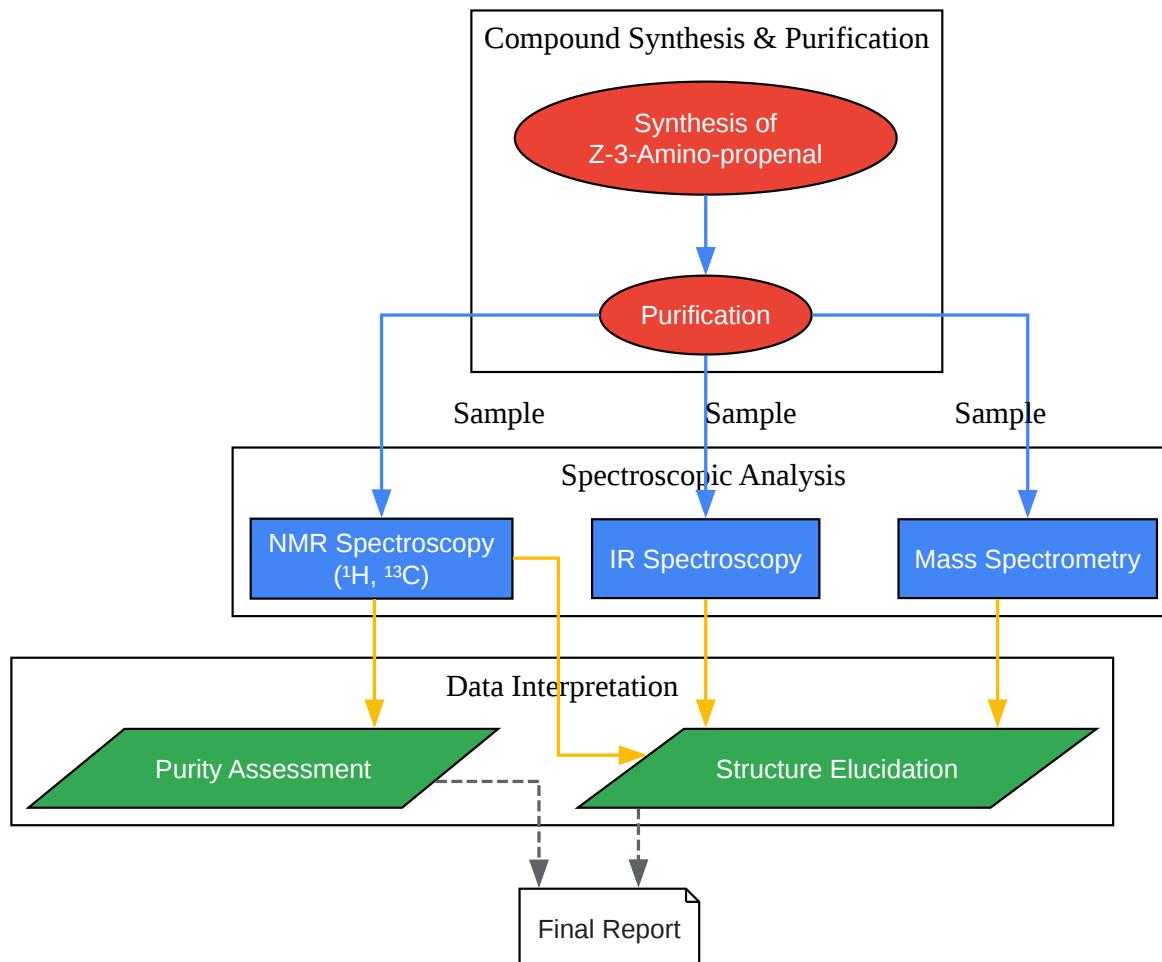
- Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[12]
- For volatile compounds like **Z-3-Amino-propenal**, GC-MS with electron ionization (EI) is a common method.[13]
- In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[13]

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector counts the number of ions at each m/z value.
- The resulting mass spectrum is a plot of relative ion intensity versus m/z .

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Z-3-Amino-propenal**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **Z-3-Amino-propenal**.

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